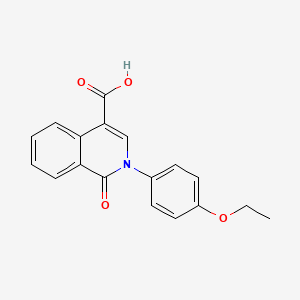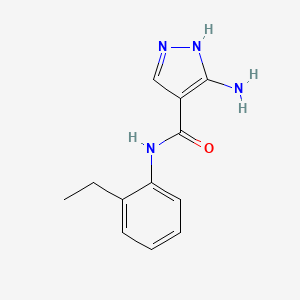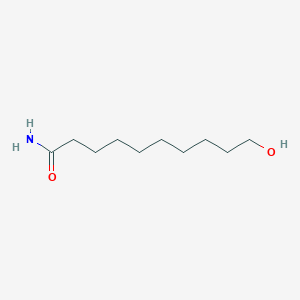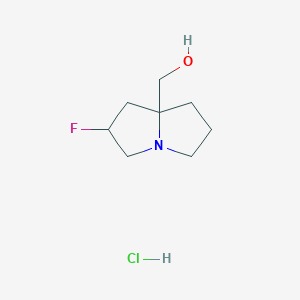![molecular formula C23H23FN2O5S B12501649 N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with the molecular formula C23H23FN2O5S This compound is characterized by the presence of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate protecting groups to prevent unwanted side reactions.
Introduction of the Fluorophenyl and Sulfonyl Groups: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, followed by the addition of the sulfonyl group using sulfonyl chloride under basic conditions.
Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through alkylation reactions using methoxybenzyl chloride and methoxyphenyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(2-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)methioninamide
- N,N-Dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- N~2~-(4-Fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to the specific combination of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H23FN2O5S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-20-11-9-19(10-12-20)26(32(28,29)21-13-7-18(24)8-14-21)16-23(27)25-15-17-5-3-4-6-22(17)31-2/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
CYPFAVMABMIKHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)


![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12501616.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501629.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide](/img/structure/B12501635.png)

